![molecular formula C24H18ClN3 B2512173 1-(4-氯苯基)-3-(3,4-二甲基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901004-31-7](/img/structure/B2512173.png)
1-(4-氯苯基)-3-(3,4-二甲基苯基)-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its potential in creating fluorescent molecular sensors and biologically active molecules. The structure of this compound suggests that it may exhibit interesting photophysical properties and could be of interest in the development of new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of pyrazoloquinolines, such as the compound , can be achieved through palladium-catalyzed intramolecular C–N bond formation starting from 4-chloroquinoline-3-carbaldehyde hydrazones. This process also involves the concurrent fission of the hydrazine N–N bond. The reaction conditions, particularly the temperature, can influence the ratio of the products, allowing for selective synthesis of the desired compound .
Molecular Structure Analysis
While the specific molecular structure of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is not detailed in the provided papers, related compounds exhibit peripheral delocalization in the heteroaromatic portion of the fused ring system. This delocalization can affect the compound's electronic properties and reactivity. Isomeric molecules in this family have been observed to form hydrogen-bonded dimers or π-stacked chains, which could be relevant to the compound's behavior in solid-state or crystalline forms .
Chemical Reactions Analysis
The pyrazoloquinoline core can undergo various chemical reactions, including sulfenylation and benzannulation strategies, to produce highly substituted derivatives. These reactions can be catalyzed by iodine and ascorbic acid, and the functional group tolerance of the pyrazole core allows for a wide range of substitutions, which can significantly alter the bioactivity of the molecules. Control studies, including trapping reactions and reactions with different reagents, help to elucidate the reaction mechanisms and optimize the synthesis of desired derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline are not explicitly discussed in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound may exhibit fluorescence and the ability to form complexes with metal ions, which could be useful in sensor applications. The presence of a chlorophenyl group may also influence the compound's reactivity and interaction with other molecules .
科学研究应用
合成和生物活性
已合成1-(4-氯苯基)-3-(3,4-二甲基苯基)-1H-吡唑并[4,3-c]喹啉衍生物,并对其进行了各种生物活性的探索。例如,Deady等人(2003年)的研究表明合成了苯并[b][1,6]萘啉的羧酰胺衍生物,对小鼠白血病、Lewis肺癌和人类Jurkat白血病细胞系表现出强大的细胞毒性,其中一些化合物的IC(50)值低于10 nM (Deady et al., 2003)。
光物理性质和分子逻辑开关
已广泛研究了吡唑并[4,3-c]喹啉衍生物的光物理性质,突出它们在分子逻辑开关开发中的潜力。Uchacz等人(2016年)对1,3-二苯基-1H-吡唑并[3,4-b]喹啉的氨基衍生物进行了研究,发现了显著的溶剂致色性、酸致色性和固态荧光,表明它们在分子电子学和传感器技术中的应用 (Uchacz et al., 2016)。
亲核芳香取代
该化合物的化学包括亲核芳香取代反应。Pawlas等人(2002年)通过酸诱导的亲核芳香取代合成了3-氯吡唑并[3,4-c]喹啉衍生物,表明了一种多功能反应性,可在合成有机化学中加以利用 (Pawlas et al., 2002)。
量子化学模拟
已进行了量子化学模拟,以了解吡唑并[4,3-c]喹啉衍生物的电子和结构性质。Koścień等人(2003年)对这些衍生物进行了PM3和AM1方法的模拟,揭示了它们的吸收光谱和在材料科学中的潜在应用的见解 (Koścień et al., 2003)。
缓蚀
吡唑并[4,3-c]喹啉衍生物也被评估为缓蚀剂。Saraswat和Yadav(2020年)研究了喹啉衍生物对酸性介质中轻钢的缓蚀行为,显示出高效率,突显了该化合物在工业应用中的潜力 (Saraswat & Yadav, 2020)。
属性
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYXIOIDTKHLJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

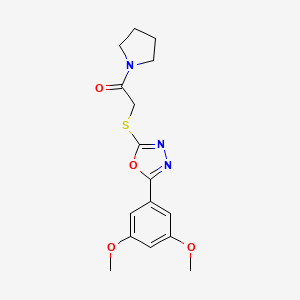
![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)
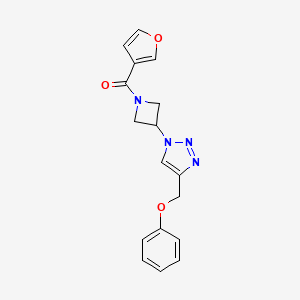

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)
![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)

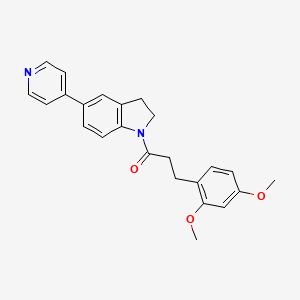
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)
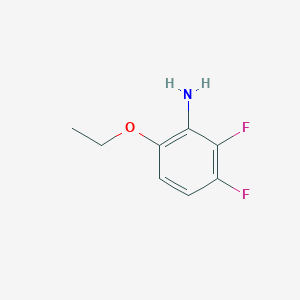

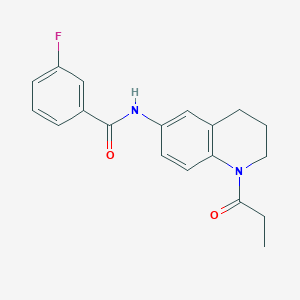
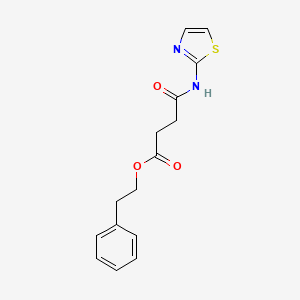
![[(2R,5R)-5-Ethyloxolan-2-yl]methanamine](/img/structure/B2512113.png)